

# Demelverine: An In-depth Technical Guide on its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Demelverine** is a spasmolytic agent with a papaverine-like mechanism of action, also classified as an anticholinergic agent.[1] This technical guide provides a comprehensive overview of the available scientific and technical information regarding its discovery, history, and pharmacological properties. Due to the limited publicly available data, this document synthesizes known information and highlights areas where further research is required.

#### Introduction

**Demelverine** is a tertiary amine with a molecular formula of C17H21N and a molecular weight of 239.36 g/mol . It is structurally distinct from many other anticholinergic agents. While its primary classification is as a spasmolytic, its anticholinergic properties contribute to its overall pharmacological profile. This guide aims to collate the fragmented information available on **Demelverine** to provide a coherent resource for the scientific community.

# **Discovery and History**

The precise details surrounding the discovery and historical development of **Demelverine** are not well-documented in publicly accessible scientific literature. Information regarding the original researchers, the institution where it was first synthesized, and the timeline of its development is scarce. This lack of a clear historical narrative presents a significant gap in the



understanding of this compound's origins and its journey through preclinical and potential clinical development.

# **Chemical Synthesis**

A definitive, detailed experimental protocol for the synthesis of **Demelverine** is not readily available in peer-reviewed journals. However, based on its chemical structure, a logical synthetic pathway can be proposed.

# **Proposed Synthetic Pathway**

A plausible retrosynthetic analysis of **Demelverine** (N-methyl-N-(2-phenylethyl)benzeneethanamine) suggests that it could be synthesized through the N-alkylation of N-methyl-2-phenylethanamine with a suitable 2-phenylethyl halide or by reductive amination of phenylacetaldehyde with N-methyl-2-phenylethanamine.

A logical forward synthesis could involve the following steps:

- Formation of N-methyl-2-phenylethanamine: This intermediate can be prepared from 2phenylethanamine through reductive amination with formaldehyde or by acylation followed by reduction.
- N-alkylation: The resulting secondary amine can then be reacted with a 2-phenylethyl halide (e.g., 2-phenylethyl bromide) in the presence of a base to yield **Demelverine**.

A visual representation of this proposed synthetic workflow is provided below.







Click to download full resolution via product page

Proposed Synthetic Workflow for **Demelverine**.

#### **Mechanism of Action**

**Demelverine**'s pharmacological activity is characterized by two primary mechanisms: a direct spasmolytic effect similar to papaverine and an anticholinergic effect.

## **Papaverine-like Spasmolytic Action**

The papaverine-like action suggests that **Demelverine** may act as a non-specific inhibitor of phosphodiesterases (PDEs). Inhibition of PDEs would lead to an increase in intracellular cyclic adenosine monophosphate (cAMP) and/or cyclic guanosine monophosphate (cGMP) levels in smooth muscle cells. This increase in cyclic nucleotides activates protein kinases, which in turn phosphorylate various downstream targets, ultimately leading to a decrease in intracellular calcium concentration and smooth muscle relaxation.

## **Anticholinergic Activity**

As an anticholinergic agent, **Demelverine** likely acts as a competitive antagonist of acetylcholine at muscarinic receptors. By blocking the binding of acetylcholine, it inhibits the parasympathetic stimulation of smooth muscle contraction. The specific affinities of **Demelverine** for the different muscarinic receptor subtypes (M1-M5) have not been reported in the available literature. Understanding this receptor-binding profile would be crucial for a more precise characterization of its pharmacological effects and potential side effects.

The following diagram illustrates the potential signaling pathways involved in **Demelverine**'s mechanism of action.





Click to download full resolution via product page

Potential Signaling Pathways of **Demelverine**.

### **Preclinical and Clinical Data**

A thorough search of scientific databases and clinical trial registries did not yield any publicly available quantitative data from preclinical or clinical studies of **Demelverine**. Information on its pharmacokinetic profile (absorption, distribution, metabolism, and excretion), toxicology, and efficacy in animal models or human subjects is not documented in the accessible literature. A single clinical trial identifier, NCT06156449, has been noted, but no results or detailed information about this study are currently available.

# **Data Summary**

Due to the absence of quantitative data in the public domain, a tabular summary of **Demelverine**'s properties cannot be compiled at this time. Key data points that would be essential for a comprehensive understanding of this compound and are currently unavailable include:

Physicochemical Properties: pKa, logP, solubility.



- Pharmacological Data: IC50/EC50 values for PDE inhibition, Ki values for muscarinic receptor subtypes.
- Pharmacokinetic Parameters: Bioavailability, half-life, clearance, volume of distribution.
- Toxicological Data: LD50, NOAEL (No-Observed-Adverse-Effect Level).

#### **Conclusion and Future Directions**

**Demelverine** remains a poorly characterized compound in the public scientific domain. While its classification as a spasmolytic and anticholinergic agent provides a general framework for its potential therapeutic applications, the lack of detailed information on its discovery, synthesis, and pharmacological properties severely limits its potential for further development.

For researchers and drug development professionals, the following areas represent critical next steps in the investigation of **Demelverine**:

- Literature and Patent Archeology: A more profound search of historical chemical and pharmaceutical literature, as well as patent databases from various countries, may yet uncover original documents detailing the discovery and development of **Demelverine**.
- De Novo Synthesis and Characterization: In the absence of a published synthetic protocol, a
  de novo synthesis based on established organic chemistry principles would be necessary to
  obtain the compound for further study. Full analytical characterization (NMR, MS, etc.) would
  be required to confirm its identity.
- In Vitro Pharmacological Profiling: A comprehensive in vitro study is needed to determine its binding affinities for muscarinic receptor subtypes and its inhibitory activity against various PDE isoforms.
- Preclinical In Vivo Studies: Should in vitro studies yield promising results, evaluation in relevant animal models of smooth muscle spasm would be warranted to assess its efficacy, pharmacokinetics, and safety profile.

This technical guide serves as a starting point for future research into **Demelverine**, highlighting the significant knowledge gaps that need to be addressed to fully understand and potentially exploit its therapeutic value.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Demelverine: An In-depth Technical Guide on its Discovery and History]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085602#demelverine-discovery-and-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com